N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is a heterocyclic compound that features both a pyrimidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and material science. The pyrimidine ring is known for its biological significance, being a core structure in nucleic acids, while the thiophene ring is recognized for its electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound . Another method involves the refluxing of these intermediates with acetylacetone or ethylacetoacetate, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like aniline can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for the development of tyrosine kinase inhibitors, which are important in cancer therapy.
Material Science: The electronic properties of the thiophene ring make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a tyrosine kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Pyrimidine Derivatives: Compounds such as 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidines are used as ligands in coordination chemistry.
Uniqueness
N,N-Dimethyl-2-(thiophen-2-yl)pyrimidin-5-amine is unique due to the combination of the pyrimidine and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-thiophen-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C10H11N3S/c1-13(2)8-6-11-10(12-7-8)9-4-3-5-14-9/h3-7H,1-2H3 |
InChI Key |
LYYXJCKDBHDFIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.